Potassium metaphosphate

Vue d'ensemble

Description

Potassium metaphosphate is a straight-chain polyphosphate, having a high degree of polymerization . It is the salt of metaphosphoric acid and is a readily available source of phosphorus and potassium to plants . When pure, it contains almost 100% plant food .

Synthesis Analysis

Potassium metaphosphate is produced by a conversion method using a closed cycle for the production of potassium dihydrogen phosphate from available feedstock . This includes hot-leached potassium chloride (98%) or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate (bicarbonate), with separate addition of the reagents .Molecular Structure Analysis

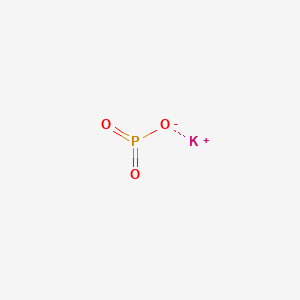

Potassium metaphosphate has a molecular formula of KO3P . Its average mass is 118.070 Da and its monoisotopic mass is 117.922211 Da . The structure of a molecule of potassium metaphosphate has been studied .Chemical Reactions Analysis

The reactions of phosphorus radicals are a powerful and stable tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Physical And Chemical Properties Analysis

Potassium metaphosphate appears as a white powder . It has a melting point of 807°C . It is slightly soluble in water and makes phosphate available after hydrolysis . It is readily soluble in ammonium citrate solution .Applications De Recherche Scientifique

Agriculture: Enhancing Potato Crop Yield

Potassium metaphosphate has been evaluated as a source of potassium for potato crops. Research indicates that it is as effective as potassium chloride and potassium sulphate in promoting normal development, high potassium uptake in foliage, and increased yield of tubers . This makes it a valuable fertilizer in agricultural practices, especially in potassium-deficient soils.

Fertilizer Production: Conversion Method

A conversion method using a closed cycle has been reported for the production of potassium dihydrogen phosphate from potassium metaphosphate. This process involves the use of hot-leached potassium chloride or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate. The method aims to produce a higher quality product with lower chloride content, which is crucial for chloride-sensitive crops .

Pasture Fertilization

Potassium metaphosphate serves as an effective fertilizer for pastures. Its application can lead to improved pasture health and productivity, which is essential for livestock nutrition and the overall economics of farming operations .

Stimulating Agricultural Plant Growth

An activated potassium phosphate fertilizer solution derived from potassium metaphosphate has been developed to stimulate the growth of agricultural plants. This solution, known as Plasmolite, has shown promising results in enhancing the functions of potassium and phosphorus in fertilizers, leading to increased sprouting rates and root growth in seeds .

Food Industry: Functionality Enhancement

In the food industry, potassium metaphosphate is used to function as buffers, sequestrants, acidulants, bases, flavors, cryoprotectants, gel accelerants, dispersants, nutrients, precipitants, and as free-flow (anticaking) or ion-exchange agents. These functionalities are critical for maintaining the quality and safety of food products .

Mécanisme D'action

Target of Action

Potassium metaphosphate (KPO3) is a potassium salt of metaphosphoric acid . It primarily targets biochemical functions in the body, playing a crucial role in metabolic processes . It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .

Mode of Action

Potassium metaphosphate interacts with its targets by participating in various biochemical reactions. For instance, with increasing pH value, aluminum tetrametaphosphate reacts rapidly and forms crystalline potassium tetrametaphosphate dihydrate by an ion-exchange-reaction . In parallel, a depolymerization of the cyclic metaphosphate structure occurs .

Biochemical Pathways

Potassium metaphosphate affects several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

It’s known that potassium is well absorbed from the upper gi tract and primarily excreted in urine . More research is needed to fully understand the ADME properties of potassium metaphosphate.

Result of Action

The molecular and cellular effects of potassium metaphosphate’s action are diverse. It plays a significant role in cell metabolism, endocrine regulation, and other physiological processes . It is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium metaphosphate. For instance, the availability of potassium in soil can affect the uptake and utilization of potassium metaphosphate by plants . Additionally, the pH of the environment can influence the reaction of potassium metaphosphate with other compounds .

Safety and Hazards

Potassium metaphosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Orientations Futures

Potassium metaphosphate has potential applications in agriculture. A study aimed to develop a sustainable industrial chemical engineering technology to improve the interaction between technology, plants, and soil in agriculture . The use of Plasmolite, an electrolysis-activated solution of a low concentration of the strong electrolyte KH2PO4, is considered to be promising for the production of activated H2O2 for protecting plants and stimulating growth, particularly for enhancing the functions of K and P2O5 of fertilizers .

Propriétés

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCJRJRGMMSGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872576 | |

| Record name | Potassium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder or crystals or colourless glassy platelets, White solid; [Merck Index] White powder; [Strem Chemicals MSDS] | |

| Record name | POTASSIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate | |

| Record name | POTASSIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Potassium Metaphosphate | |

CAS RN |

7790-53-6 | |

| Record name | Potassium metaphosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)